molecular formula C10H9O5- B3022581 3-Methoxy-5-(methoxycarbonyl)benzoic acid CAS No. 71590-08-4

3-Methoxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B3022581
CAS No.: 71590-08-4
M. Wt: 209.17 g/mol
InChI Key: PMYOJVWSJTZGDJ-UHFFFAOYSA-M
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Description

3-Methoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzoic acid, featuring methoxy and methoxycarbonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-(methoxycarbonyl)benzoic acid can be synthesized through the reaction of benzoic acid derivatives with methoxy and methoxycarbonyl groups. One common method involves the esterification of 3-methoxybenzoic acid with methoxycarbonyl chloride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in esterification and substitution reactions. Additionally, the compound’s structural features make it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

71590-08-4

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

3-methoxy-5-methoxycarbonylbenzoate

InChI

InChI=1S/C10H10O5/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1

InChI Key

PMYOJVWSJTZGDJ-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of dimethyl-5-methoxy-isophthalate (6.4 g, 28.5 mmol) in methanol (143 mL) was treated with 1 N sodium hydroxide (25.6 mL, 25.6 mmol). The reaction was left stirring overnight at room temperature. After the solution was concentrated, the residue was dissolved in water and transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3 times) and then acidified with 1 N HCl to pH 2. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulfate. After removal of solvent in vacuo, 4.5 g (75%) of 5-methoxyisophthalic acid monomethyl ester was isolated as a white solid. 1H NMR (DMSO), δ(ppm): 8.17 (m, 1H), 7.60 (m, 2H), 3.80 (s, 3H), 3.76 (s, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Name
5-methoxyisophthalic acid monomethyl ester
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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